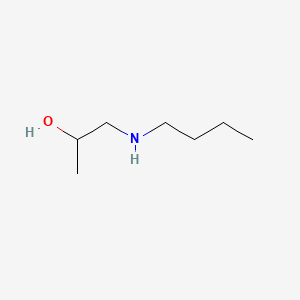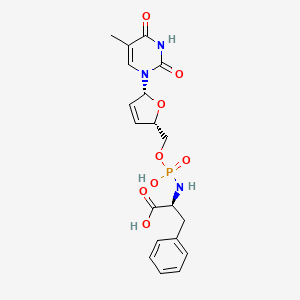
Pentyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl phenoxyacetate is an organic compound with the molecular formula C13H18O3. It is an ester formed from phenoxyacetic acid and pentanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenoxy group attached to an acetate group, which is further bonded to a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with pentanol. The reaction typically involves heating phenoxyacetic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
Phenoxyacetic acid+PentanolH2SO4Pentyl phenoxyacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where phenoxyacetic acid and pentanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from water and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Pentyl phenoxyacetate, being an ester, can undergo several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into phenoxyacetic acid and pentanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Phenoxyacetic acid and pentanol.
Reduction: Phenoxyethanol and pentanol.
Transesterification: A different ester and the corresponding alcohol.
Scientific Research Applications
Pentyl phenoxyacetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its aromatic properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the fragrance industry for its pleasant aroma, and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of pentyl phenoxyacetate primarily involves its interaction with olfactory receptors due to its aromatic properties. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fragrance. Additionally, in biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, known for its use in the fragrance industry.
Pentyl acetate: An ester of pentanol and acetic acid, commonly used as a flavoring agent.
Phenoxyacetic acid: The parent acid of pentyl phenoxyacetate, used in the synthesis of various esters.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and a pentyl chain, which imparts distinct aromatic properties. Compared to similar compounds, it offers a unique fragrance profile that is highly valued in the fragrance industry.
Properties
CAS No. |
74525-52-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
pentyl 2-phenoxyacetate |
InChI |
InChI=1S/C13H18O3/c1-2-3-7-10-15-13(14)11-16-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI Key |
ALEKBMQVKFWMOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


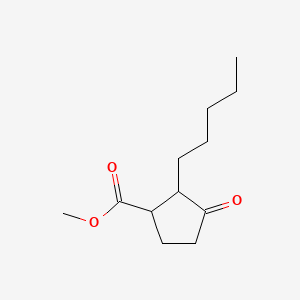
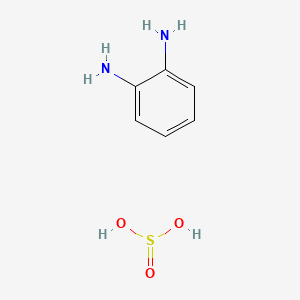
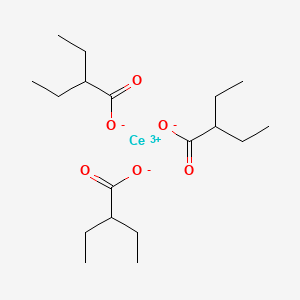
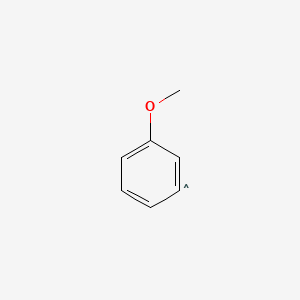
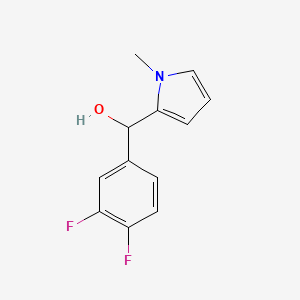
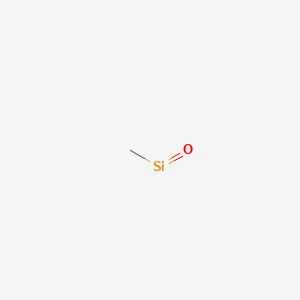
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
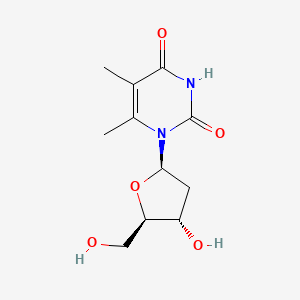

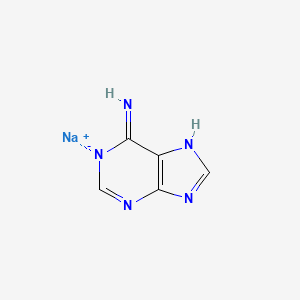
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
